Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester
Overview
Description
“Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester” is a chemical compound with the molecular formula C53H102O6 . It is also known as 1,2-Dipalmitoyl-3-Stearoyl-rac-glycerol .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, solubility, and reactivity. The molecular weight of “Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester” is 835.37338 .Scientific Research Applications
Toxicology and Safety Evaluation
Toxicological studies and safety evaluations of chemical compounds similar to octadecanoic acid derivatives, such as gallates and parabens, have been extensively reviewed. These studies, while not directly focusing on the compound , highlight the importance of understanding the general toxicity, carcinogenicity, mutagenicity, and safety profiles of chemically related esters used as antioxidants or preservatives in foods, drugs, and cosmetics. For example, the toxicology of gallates has been reviewed to understand their general toxicity, reproduction, teratogenicity, mutagenicity, and safety as antioxidants, indicating the necessity for updated long-term toxicity studies that meet current standards (van der Heijden, Janssen, & Strik, 1986). Similarly, the safety assessment of propyl paraben, a chemically related ester, has been reviewed to understand its antimicrobial preservative role and associated health effects, highlighting its relatively non-toxic nature and rapid excretion without evidence of accumulation (Soni, Burdock, Taylor, & Greenberg, 2001).
Biotechnological and Chemical Applications
In biotechnological and chemical contexts, derivatives of octadecanoic acid and similar compounds have shown potential. The biotechnological routes based on the production of chemicals from biomass, such as lactic acid, highlight the conversion of biomass into valuable chemicals through fermentation and further chemical or biotechnological conversion into derivatives like lactate ester, showcasing the utility of carboxylic acid esters in green chemistry (Gao, Ma, & Xu, 2011). Additionally, the degradation of polymers using esters of H-phosphonic and phosphoric acids presents a pathway to recycle and repurpose polymer wastes, indicating the role of ester compounds in environmental sustainability and material science (Mitova, Grancharov, Molero, Borreguero, Troev, & Rodríguez, 2013).
Antioxidant and Anti-inflammatory Applications
The antioxidant and anti-inflammatory properties of derivatives like caffeic acid phenethyl ester (CAPE), sourced from propolis extract, demonstrate the therapeutic potentials of ester compounds in inflammation, neuroprotection, hepatoprotection, and cardioprotection. These studies underscore the biological activities of phenolic esters in managing various health conditions, suggesting potential research applications in studying similar ester compounds (Tolba, Azab, Khalifa, Abdel-Rahman, & Abdel-Naim, 2013).
properties
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl octadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKMNCLZNGAXNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H102O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347306 | |
Record name | 2,3-Bis(palmitoyloxy)propyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
835.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2177-98-2 | |
Record name | 2,3-Bis(palmitoyloxy)propyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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